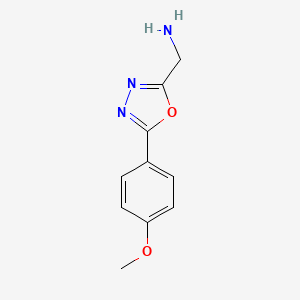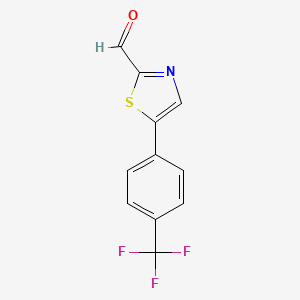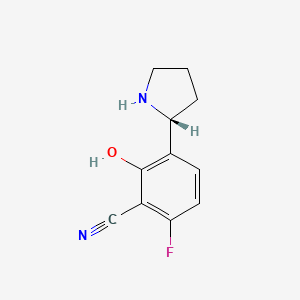![molecular formula C11H10FI B12977546 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B12977546.png)
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through the reaction of [1.1.1]propellane with suitable reagents.
Introduction of Substituents: The fluorophenyl and iodine substituents are introduced through a series of substitution reactions. For example, the fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, while the iodine atom can be introduced through halogenation reactions.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediates and the final product
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the product through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Due to its structural similarity to certain bioactive molecules, it can be used in the design and development of new drugs with improved efficacy and reduced side effects.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
1-Chlorobicyclo[1.1.1]pentane: The presence of a chlorine atom instead of iodine results in different chemical properties and reactivity.
Bicyclo[1.1.1]pentane derivatives with other substituents: These compounds can have various substituents, such as alkyl, aryl, or heteroaryl groups, which influence their chemical behavior and applications
The uniqueness of this compound lies in the combination of the fluorophenyl and iodine substituents, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H10FI |
|---|---|
Molecular Weight |
288.10 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C11H10FI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
InChI Key |
YOXMPORBSKNZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)

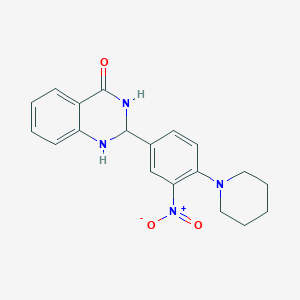
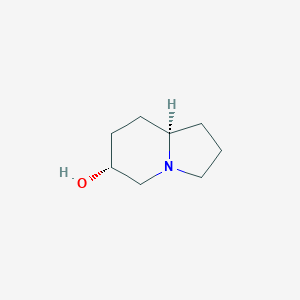
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)

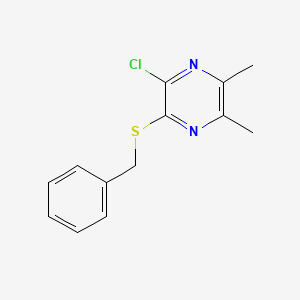
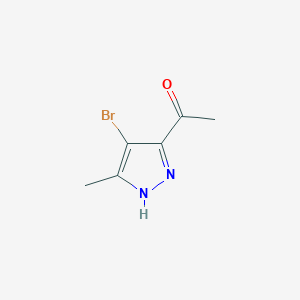
![8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B12977505.png)

![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate](/img/structure/B12977519.png)
